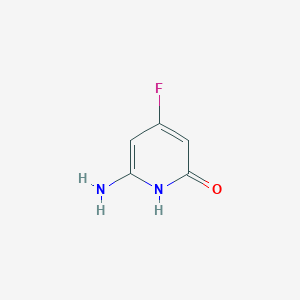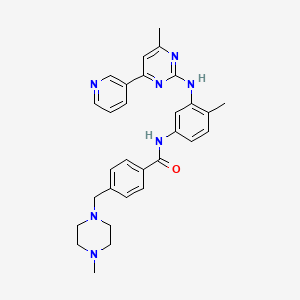
Imatinib Impurity 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imatinib Impurity 4 is one of the potential impurities found in the synthesis of Imatinib Mesylate, a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. Imatinib Mesylate is used for the treatment of various cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, Philadelphia chromosome-positive leukemia, certain types of gastrointestinal stromal tumors, and hypereosinophilic syndrome .
Vorbereitungsmethoden
The synthesis of Imatinib Impurity 4 involves using 1,4-bi(4-carboxybenzyl)piperazine as a raw material. The reaction is carried out in the presence of N,N-diisopropylcarbodiimide, 1-hydroxy benzotriazole, and N,N-diisopropylethylamine, reacting with imatinib to obtain the impurity . Industrial production methods for Imatinib Mesylate involve a convergent approach where the amine and carboxylic acid precursors are coupled using N,N’-carbonyldiimidazole as a condensing agent .
Analyse Chemischer Reaktionen
Imatinib Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium formate, formic acid, and other standard organic reagents. The major products formed from these reactions are typically characterized using techniques such as IR, 1H-NMR, and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Imatinib Impurity 4 is primarily studied in the context of pharmaceutical research to understand the impurity profile of Imatinib Mesylate. It is crucial for ensuring the purity and safety of the drug product. The impurity is also used in developing analytical methods for the separation and identification of related impurities in Imatinib Mesylate . Additionally, it plays a role in genotoxicity studies to evaluate the potential mutagenic effects of impurities .
Wirkmechanismus
The mechanism of action of Imatinib Impurity 4 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. Imatinib Mesylate, the parent compound, functions as a specific inhibitor of various tyrosine kinase enzymes, including BCR-ABL, platelet-derived growth factor receptor, and C-kit. This inhibition blocks cell proliferation and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Imatinib Impurity 4 can be compared with other impurities found in Imatinib Mesylate, such as Impurity A, B, C, F, and J. These impurities are structurally similar but differ in their specific chemical compositions and potential genotoxic effects . The uniqueness of this compound lies in its specific formation pathway and the conditions under which it is synthesized.
Eigenschaften
Molekularformel |
C30H33N7O |
|---|---|
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
N-[4-methyl-3-[(4-methyl-6-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C30H33N7O/c1-21-6-11-26(18-27(21)34-30-32-22(2)17-28(35-30)25-5-4-12-31-19-25)33-29(38)24-9-7-23(8-10-24)20-37-15-13-36(3)14-16-37/h4-12,17-19H,13-16,20H2,1-3H3,(H,33,38)(H,32,34,35) |
InChI-Schlüssel |
QOOVAKAKHDRXIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CC(=N4)C5=CN=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


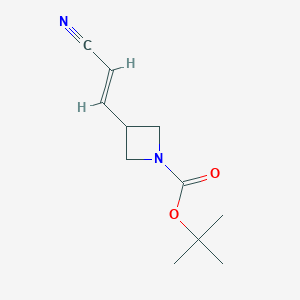

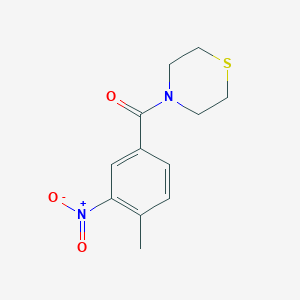
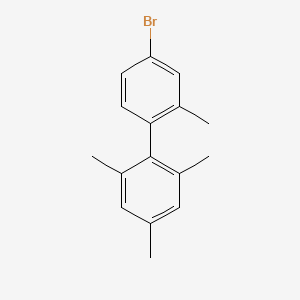
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)

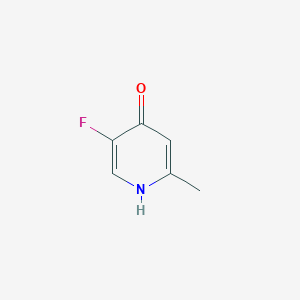
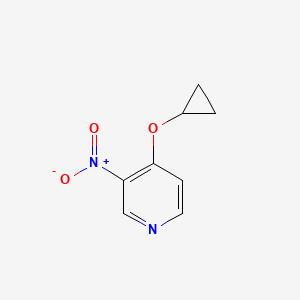
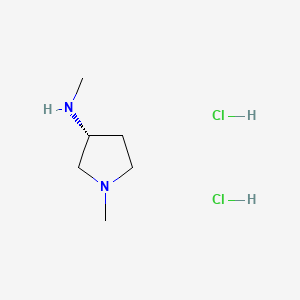
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
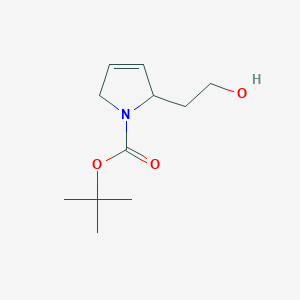
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
